molecular formula C15H13NO2 B1614916 N-(4-Hydroxyphenyl)cinnamamide CAS No. 3579-85-9

N-(4-Hydroxyphenyl)cinnamamide

Cat. No.: B1614916
CAS No.: 3579-85-9
M. Wt: 239.27 g/mol
InChI Key: WSRJZGPYPSPGLJ-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)cinnamamide is a synthetic compound belonging to the class of cinnamamides. It has garnered significant attention due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a cinnamamide moiety linked to a hydroxyphenyl group, which imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

N-(4-Hydroxyphenyl)cinnamamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been found to inhibit the growth of several human cancer cell lines .

Mode of Action

Fenretinide’s mode of action involves the accumulation of reactive oxygen species (ROS) in tumor cells, leading to cell death through apoptosis and/or necrosis . It also inhibits α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . The compound’s interaction with α-glucosidase was found to be dependent on its structure, with electron-withdrawing groups on the cinnamoyl aromatic ring causing increased inhibition activity .

Biochemical Pathways

It’s known that retinoids, substances related to vitamin a, play a crucial role in cell growth, differentiation, and apoptosis . Therefore, it can be inferred that this compound, being a retinoid derivative, may affect these pathways.

Pharmacokinetics

One study mentioned that synthesized cinnamamides showed acceptable physicochemical and pharmacokinetics characteristics with little toxicity , indicating their potential use as lead drug candidates.

Result of Action

The result of this compound’s action is the induction of cell death in tumor cells through apoptosis and/or necrosis . It also shows α-glucosidase inhibitory activity, which could potentially be beneficial in the management of diabetes .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the synthesis of cinnamamides can be influenced by factors such as temperature and the presence of certain reagents . .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Hydroxyphenyl)cinnamamide can be synthesized through various methods. One common approach involves the reaction of cinnamoyl chloride with 4-hydroxyaniline in the presence of a base such as triethylamine in anhydrous tetrahydrofuran . Another method includes the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters, such as temperature and molar ratios, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound often employs continuous-flow microreactor technology due to its efficiency and scalability. This method allows for precise control over reaction conditions, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxyphenyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The cinnamamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4-Hydroxyphenyl)cinnamamide has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing various bioactive molecules and polymers.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for drug development

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

    N-Phenylcinnamamide: Similar structure but lacks the hydroxy group, resulting in different chemical and biological properties.

    N-(4-Chlorophenyl)cinnamamide: Contains a chloro group instead of a hydroxy group, affecting its reactivity and applications.

Uniqueness: N-(4-Hydroxyphenyl)cinnamamide is unique due to the presence of the hydroxy group, which enhances its ability to participate in hydrogen bonding and increases its solubility in aqueous environments. This structural feature contributes to its potent antioxidant and anti-inflammatory activities, distinguishing it from other cinnamamide derivatives .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14-9-7-13(8-10-14)16-15(18)11-6-12-4-2-1-3-5-12/h1-11,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRJZGPYPSPGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268540
Record name N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3579-85-9
Record name N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3579-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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